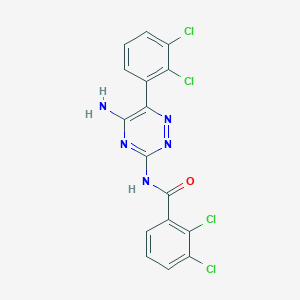

3-(2,3-Dichlorobenzamido) Lamotrigine

Description

Overview of Lamotrigine (B1674446) as a Parent Pharmaceutical Compound

Lamotrigine is a widely prescribed medication for epilepsy and bipolar disorder. wikipedia.orgmdpi.com Its development marked a significant advancement in neurologic and psychiatric pharmacotherapy.

Lamotrigine is classified as a phenyltriazine anticonvulsant. wikipedia.orgdrugbank.com Chemically, it is distinct from many other antiepileptic drugs. pharmacompass.com Its formal chemical name is 3,5-diamino-6-(2,3-dichlorophenyl)-as-triazine. pharmacompass.com The structure features a triazine ring substituted with two amino groups and a 2,3-dichlorophenyl group. nih.gov This unique structure is central to its pharmacological activity.

Table 1: Chemical Identity of Lamotrigine

| Identifier | Data |

|---|---|

| IUPAC Name | 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine nih.gov |

| Molecular Formula | C₉H₇Cl₂N₅ pharmacompass.comnih.govfda.gov |

| Chemical Class | Phenyltriazine wikipedia.orgdrugbank.comnih.gov |

While the precise mechanisms are not fully elucidated, research points to several key pathways through which Lamotrigine exerts its therapeutic effects. drugbank.commdpi.com It is believed to stabilize neuronal membranes and inhibit the release of excitatory neurotransmitters. patsnap.com

A primary mechanism of Lamotrigine is the blockade of voltage-gated sodium channels (VGSCs). patsnap.comdroracle.ai It shows a preference for binding to the inactivated state of the channel, which prevents the channel from returning to its active state. patsnap.comnih.gov This action reduces the repetitive, high-frequency firing of neurons that is characteristic of seizure activity. droracle.ai By inhibiting sodium currents, Lamotrigine effectively stabilizes presynaptic neuronal membranes. drugbank.com Studies have demonstrated that Lamotrigine inhibits Nav1.4 sodium currents in a dose-dependent manner and modifies the kinetics of the channel's inactivated state. jst.go.jpresearchgate.net This modulation is a key factor in its anticonvulsant properties. mdpi.com

A direct consequence of its action on sodium channels is the suppression of the release of excitatory amino acids, principally glutamate (B1630785) and aspartate. wikipedia.orgdrugbank.com Excessive glutamate release is implicated in the pathophysiology of epilepsy. patsnap.com Early in-vitro studies on rat cerebral cortex slices showed that Lamotrigine inhibits the release of glutamate and aspartate. wikipedia.org A study on cerebrocortical nerve terminals (synaptosomes) found that Lamotrigine inhibited glutamate release in a concentration-dependent manner, an effect linked to the blockade of presynaptic calcium influx. nih.gov

In addition to its effects on sodium channels, Lamotrigine also influences voltage-gated calcium channels (VGCCs). patsnap.com It has been shown to inhibit high-voltage-activated calcium currents in rat cortical neurons. nih.govresearchgate.net Specifically, research indicates that Lamotrigine can reduce N-type and P-type calcium currents, which are involved in regulating neurotransmitter release. nih.govnih.gov Some evidence also suggests an inhibitory action on Cav2.3 (R-type) calcium channels, which may contribute to its anticonvulsant and neuroprotective effects. drugbank.comkarger.com This modulation of calcium channels provides another pathway by which Lamotrigine can reduce neuronal excitability. mdpi.com

Foundational Research on Lamotrigine's Proposed Mechanisms of Action

The Critical Role of Impurity Profiling in Pharmaceutical Science

Impurity profiling—the identification, quantification, and characterization of unwanted chemicals in active pharmaceutical ingredients (APIs) and finished drug products—is a cornerstone of pharmaceutical quality, safety, and efficacy. longdom.orgsynthinkchemicals.comresearchgate.netsimsonpharma.com Impurities can originate from various sources, including raw materials, intermediates from the synthesis process, or degradation of the drug substance over time. synthinkchemicals.comsimsonpharma.com

The presence of impurities, even in trace amounts, can significantly impact the safety profile of a medication, potentially leading to adverse health effects. longdom.orgsimsonpharma.com Therefore, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) guidelines (e.g., Q3A, Q3B), have established stringent requirements for the control of impurities. longdom.orggmpinsiders.comeuropa.eufda.gov These guidelines mandate the reporting, identification, and qualification of impurities above certain thresholds to ensure patient safety. ich.org

Effective impurity profiling is essential for:

Ensuring Patient Safety: By identifying and controlling potentially toxic impurities. researchgate.netglobalpharmatek.com

Regulatory Compliance: Meeting the strict standards required for drug approval and marketing. longdom.orgglobalpharmatek.com

Maintaining Product Quality and Stability: Understanding degradation pathways helps in defining appropriate storage conditions and shelf-life. longdom.orgglobalpharmatek.com

Process Optimization: Revealing inefficiencies in the manufacturing process, allowing for improvements that can reduce the formation of impurities. globalpharmatek.com

The study of compounds like 3-(2,3-Dichlorobenzamido) Lamotrigine is a direct application of these principles, representing the effort to fully characterize all chemical entities associated with a pharmaceutical product.

Identification and Significance of this compound as a Related Chemical Compound

Identification

This compound is recognized as a process-related impurity of Lamotrigine and is designated as "Lamotrigine - Impurity F" in some pharmacopeial contexts. pharmaffiliates.com Its chemical structure consists of the Lamotrigine core with a 2,3-dichlorobenzamido group attached to the amino group at the 3-position of the triazine ring.

| Identifier | Value | Source |

|---|---|---|

| Systematic Name | N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide | researchgate.netresearchgate.net |

| Common Name | This compound; Lamotrigine - Impurity F | pharmaffiliates.com |

| CAS Number | 252186-79-1 | pharmaffiliates.com |

| Molecular Formula | C16H9Cl4N5O | pharmaffiliates.com |

| Molecular Weight | 429.09 g/mol | pharmaffiliates.com |

Significance

The significance of this compound lies in its status as a pharmaceutical impurity. The presence of impurities, even in small quantities, can potentially impact the safety and efficacy of a drug. nih.gov Therefore, stringent quality control measures are necessary to monitor and limit such related substances in the final drug product. tandfonline.comnih.gov Analytical methods, particularly high-performance liquid chromatography (HPLC), are developed and validated to detect and quantify impurities like this compound. researchgate.netnih.govnih.gov The ability to separate and measure these compounds ensures that the bulk drug and its formulations meet the purity standards set by global regulatory authorities. researchgate.net

Detailed Research Findings

Research into the impurity profile of Lamotrigine has led to the identification, synthesis, and characterization of several related compounds, including this compound. researchgate.netresearchgate.net

Studies have described its formation and synthesis. One pathway for its formation involves the reaction of Lamotrigine with 2,3-dichlorobenzoyl chloride. researchgate.net This reaction can occur during the synthesis of Lamotrigine if there are residual amounts of reactive intermediates. Specifically, a contaminant in the form of 2,3-dichlorobenzoic acid anhydride (B1165640), which can be present in the 2,3-dichlorobenzoyl cyanide intermediate, may react with Lamotrigine in subsequent steps to form this benzoylated impurity. researchgate.net

The synthesis of this compound for its use as a reference standard in analytical testing has been reported. researchgate.net A described laboratory synthesis involves treating a suspension of Lamotrigine in a solvent like dichloromethane (B109758) with triethylamine (B128534), followed by the addition of a solution of 2,3-dichlorobenzoyl chloride. researchgate.net The resulting compound is then purified and characterized using spectroscopic methods such as mass spectrometry and infrared (IR) spectroscopy to confirm its structure. researchgate.netresearchgate.net The availability of such characterized impurity standards is essential for the validation of analytical methods used in routine quality control of Lamotrigine. researchgate.net

Compound Index

| Compound Name |

|---|

| This compound |

| 2,3-dichlorobenzoyl chloride |

| 2,3-dichlorobenzoyl cyanide |

| Lamotrigine |

| Triethylamine |

| Dichloromethane |

| 2,3-dichlorobenzoic acid anhydride |

| N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide |

Structure

3D Structure

Properties

IUPAC Name |

N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl4N5O/c17-9-5-1-3-7(11(9)19)13-14(21)22-16(25-24-13)23-15(26)8-4-2-6-10(18)12(8)20/h1-6H,(H3,21,22,23,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDUGDEWOUWFKPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C2=C(N=C(N=N2)NC(=O)C3=C(C(=CC=C3)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl4N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30179879 | |

| Record name | N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252186-79-1 | |

| Record name | N-[5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=252186-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252186791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(5-Amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl)-2,3-dichlorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30179879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(5-AMINO-6-(2,3-DICHLOROPHENYL)-1,2,4-TRIAZIN-3-YL)-2,3-DICHLOROBENZAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70W8RUF6S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Mechanistic Studies of Compound Formation

Overview of Lamotrigine (B1674446) Synthesis as Context

Lamotrigine, chemically known as 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, is a phenyltriazine derivative. nih.gov Its synthesis has been approached through various routes since its initial disclosure. medjpps.com A predominant and widely referenced pathway commences with 2,3-dichlorobenzoic acid or its corresponding acid chloride, 2,3-dichlorobenzoyl chloride. medjpps.comgoogle.comgoogle.com

A key step in many synthetic routes is the conversion of 2,3-dichlorobenzoyl chloride to 2,3-dichlorobenzoyl cyanide. google.comgoogle.comresearchgate.net This cyanation is often achieved using a metal cyanide, such as cuprous cyanide (CuCN), sometimes in the presence of an alkali metal iodide like potassium iodide and a solvent like xylene. medjpps.comgoogle.com More recent process improvements have focused on optimizing this step, for instance, by using phase-transfer catalysts like cetyltrimethylammonium bromide (CTAB) to improve reaction consistency or by employing acetonitrile (B52724) as a co-solvent. researchgate.netgoogle.com

The resulting intermediate, 2,3-dichlorobenzoyl cyanide, is then condensed with an aminoguanidine (B1677879) salt, typically aminoguanidine bicarbonate, in an acidic medium. google.comresearchgate.net This reaction forms a Schiff base intermediate, 2-(2,3-dichlorophenyl)-2-(guanidinylimino)acetonitrile. google.comresearchgate.net The final step is the cyclization of this Schiff base to form the 1,2,4-triazine (B1199460) ring of Lamotrigine. researchgate.net This cyclization is typically conducted under basic conditions, for example, by refluxing in an aliphatic alcohol with a base like potassium hydroxide. google.comresearchgate.net The crude Lamotrigine is then purified, often through recrystallization. google.com

Specific Synthesis of 3-(2,3-Dichlorobenzamido) Lamotrigine as a Reference Material

The compound this compound, also identified as Lamotrigine Related Compound D or N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide, is synthesized as a reference material for quality control and impurity profiling in the production of Lamotrigine. researchgate.netusp.org Its deliberate synthesis allows for accurate identification and quantification in drug batches.

The synthesis of this compound is achieved through the direct acylation of Lamotrigine. researchgate.net The primary precursors for this synthesis are Lamotrigine itself and an acylating agent, 2,3-dichlorobenzoyl chloride. researchgate.net

The reaction involves treating Lamotrigine with one molar equivalent of 2,3-dichlorobenzoyl chloride. researchgate.net The use of a single equivalent is crucial to favor the formation of the mono-acylated product over the di-acylated by-product, 3,5-bis-(2,3-dichlorobenzamido)-6-(2,3-dichlorophenyl)-1,2,4-triazine. researchgate.netresearchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, and a suitable solvent like dichloromethane (B109758). medjpps.comresearchgate.net Following the reaction, the product is isolated and purified, commonly using column chromatography to separate it from unreacted starting materials and other by-products. researchgate.net

Table 1: Synthesis of this compound

| Parameter | Details | Source(s) |

|---|---|---|

| Starting Material | Lamotrigine | researchgate.net |

| Reagent | 2,3-Dichlorobenzoyl chloride (1.0 equivalent) | researchgate.net |

| Base | Triethylamine / Pyridine | medjpps.comresearchgate.net |

| Solvent | Dichloromethane | researchgate.net |

| Product Name | This compound | pharmaffiliates.com |

| Synonyms | N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide; Lamotrigine Related Compound D | usp.orgresearchgate.net |

| Purification | Column Chromatography | researchgate.net |

Mechanistic Investigations into Compound Formation as a By-product

The presence of this compound as an impurity in Lamotrigine drug substance is a result of specific side reactions occurring during synthesis. Understanding the mechanism of its formation is critical for implementing effective process controls.

The formation of this impurity is intrinsically linked to the main synthetic pathway of Lamotrigine. The key intermediates in the primary synthesis include:

2,3-Dichlorobenzoyl cyanide: Formed from the reaction of 2,3-dichlorobenzoyl chloride with a cyanide source. google.comresearchgate.net

2-(2,3-Dichlorophenyl)-2-(guanidinylimino)acetonitrile: This Schiff base is the product of the condensation of 2,3-dichlorobenzoyl cyanide with aminoguanidine bicarbonate and is the direct precursor to the cyclized Lamotrigine molecule. google.comresearchgate.net

The formation of this compound as a by-product is not a result of Lamotrigine degradation but is directly traced back to impurities present in the starting materials or reagents used in the synthesis. researchgate.net

The principal culprit identified is 2,3-dichlorobenzoic acid anhydride (B1165640) . researchgate.net This anhydride can be formed as a contaminant during the synthesis of 2,3-dichlorobenzoyl cyanide, a key intermediate. researchgate.net Additionally, any residual, unreacted 2,3-dichlorobenzoyl chloride carried over from the cyanation step can also serve as an acylating agent. researchgate.net

Table 2: Key Reagents and Impurities in the Formation of this compound

| Compound Name | Role | Source(s) |

|---|---|---|

| 2,3-Dichlorobenzoyl chloride | Precursor to key intermediate; Potential acylating impurity | google.comresearchgate.net |

| 2,3-Dichlorobenzoic acid anhydride | Acylating impurity in 2,3-dichlorobenzoyl cyanide | researchgate.net |

| Lamotrigine | Substrate for side reaction | researchgate.net |

The proposed mechanism for the inadvertent formation of this compound involves a nucleophilic acyl substitution reaction. Once Lamotrigine is formed during the cyclization step, its primary amino groups at the C3 and C5 positions of the triazine ring are nucleophilic.

These amino groups can attack the electrophilic carbonyl carbon of either 2,3-dichlorobenzoic acid anhydride or residual 2,3-dichlorobenzoyl chloride present in the reaction mixture. researchgate.net This side reaction results in the acylation of one of the amino groups of Lamotrigine, leading to the formation of the mono-substituted impurity, this compound. researchgate.net If the acylating agent is present in sufficient excess, a second acylation can occur, yielding the di-substituted impurity, 3,5-bis-(2,3-dichlorobenzamido)-6-(2,3-dichlorophenyl)-1,2,4-triazine. researchgate.netresearchgate.net Controlling the purity of the 2,3-dichlorobenzoyl cyanide intermediate is therefore essential to minimize the formation of these acylated impurities. researchgate.net

Academic and Research Applications of 3 2,3 Dichlorobenzamido Lamotrigine

Utilization as a Reference Standard in Pharmaceutical Quality Control

3-(2,3-Dichlorobenzamido) Lamotrigine (B1674446) is primarily used as a reference standard in the quality control (QC) of Lamotrigine active pharmaceutical ingredient (API) and its finished formulations. venkatasailifesciences.com A reference standard is a highly purified compound against which production batches of a drug are compared to confirm their identity, purity, and strength.

In pharmaceutical QC, analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to separate the main drug compound from any impurities. The reference standard for 3-(2,3-Dichlorobenzamido) Lamotrigine allows analytical chemists to:

Identify the Impurity: By comparing the retention time of a peak in the chromatogram of a Lamotrigine sample to that of the reference standard, analysts can positively identify the presence of this specific impurity. drugfuture.com

Quantify the Impurity: A known concentration of the reference standard is used to create a calibration curve, enabling the precise measurement of the amount of this compound in a given sample. This ensures that its level is below the safety thresholds defined by regulatory bodies like the United States Pharmacopeia (USP). drugfuture.com

The United States Pharmacopeia provides a characterized reference standard for Lamotrigine Related Compound D for these purposes. usp.org The use of such standards is a fundamental component of Good Manufacturing Practices (GMP) and is essential for the final release of the drug product for public use. venkatasailifesciences.com

| Parameter | Description |

| Compound Name | This compound |

| Synonym | N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide; Lamotrigine Related Compound D drugfuture.comusp.org |

| Application | Pharmaceutical Reference Standard |

| Purpose | Identification and quantification of impurities in Lamotrigine API and formulations |

| Regulatory Context | Mandated by pharmacopeias (e.g., USP) for quality control testing drugfuture.com |

Contributions to Process Chemistry Understanding and Optimization of Lamotrigine Synthesis

The identification and synthesis of impurities like this compound are crucial for understanding and optimizing the manufacturing process of Lamotrigine. researchgate.net This compound is a process-related impurity, meaning it can form during the chemical synthesis of the Lamotrigine API. researchgate.net

Its structure suggests it arises from a reaction between Lamotrigine and a reactive intermediate or byproduct, specifically 2,3-dichlorobenzoyl chloride or a related activated form of 2,3-dichlorobenzoic acid, which is a starting material for some synthesis routes. researchgate.netgoogle.com Research into the formation pathways of this impurity provides valuable insights for process chemists, allowing them to:

Identify Critical Process Parameters: Understanding how this impurity is formed helps pinpoint specific reaction steps or conditions (e.g., temperature, pH, stoichiometry of reactants) that need to be tightly controlled.

Optimize Reaction Conditions: By studying the mechanisms leading to the formation of this compound, synthetic routes can be modified to minimize its generation. This could involve adjusting the order of reagent addition, using less reactive reagents, or implementing more efficient purification steps to remove precursors. derpharmachemica.com

Improve Yield and Purity: Controlling the formation of this and other impurities leads to a more efficient manufacturing process, resulting in a higher yield of pure Lamotrigine and reducing the need for extensive and costly purification steps. derpharmachemica.com

Research has detailed the synthesis and spectral characterization of this impurity, providing the necessary tools for chemists to monitor its presence during process development and scale-up. researchgate.net

Research Tool in Impurity Profiling and Stability Studies of Lamotrigine Formulations

Impurity profiling is the comprehensive identification, structural elucidation, and quantification of impurities in a drug substance and its final dosage form. researchgate.net this compound serves as an indispensable research tool in this area.

Impurity Profiling: A characterized standard of this impurity allows researchers to develop and validate robust analytical methods, such as gradient reverse-phase HPLC, capable of separating it from Lamotrigine and other related substances. researchgate.net This enables the creation of a complete impurity profile for the Lamotrigine API, which is a critical quality attribute.

Stability Studies: Stability testing is performed to understand how the quality of a drug product varies over time under the influence of environmental factors like temperature, humidity, and light. During these studies, it is crucial to monitor for the appearance of degradation products.

this compound can potentially be formed as a degradant if residual reactants or other substances are present in the final formulation.

The reference standard is used to "spike" stability samples to confirm that the analytical method can detect the impurity if it forms over the product's shelf life. scielo.br

By quantifying this and other impurities over time, pharmaceutical scientists can establish the shelf life and appropriate storage conditions for Lamotrigine tablets. nih.gov

The table below summarizes the analytical methods where this impurity standard is relevant.

| Analytical Application | Technique Used | Role of this compound Standard |

| Quality Control Release Testing | HPLC, UPLC drugfuture.com | Identification and quantification to ensure purity specifications are met. |

| Impurity Profiling | LC-MS, HPLC researchgate.netresearchgate.net | Structural confirmation and method development for creating a complete impurity profile. |

| Stability Studies | HPLC nih.gov | Detection and quantification of the compound as a potential degradant over time. |

| ANDA Filing Support | HPLC, UPLC venkatasailifesciences.com | Method validation and comparative analysis against the reference listed drug. |

Future Research Directions and Translational Perspectives

Development of Advanced Synthetic Strategies for Impurity Mitigation

The formation of 3-(2,3-Dichlorobenzamido) Lamotrigine (B1674446) is primarily a consequence of the reaction between lamotrigine and reactive byproducts or excess reagents from preceding synthetic steps. researchgate.net Research indicates that this impurity, along with a related bis-substituted compound, can be formed from the reaction of lamotrigine with contaminants like 2,3-dichlorobenzoic acid anhydride (B1165640), which may be present in the 2,3-dichlorobenzoyl cyanide intermediate. researchgate.net

Future mitigation strategies should focus on several key areas:

High-Purity Intermediates: A primary approach involves enhancing the purity of starting materials and intermediates. The development of improved purification methods for 2,3-dichlorobenzoyl chloride to remove isomeric impurities and related precursors is a critical step. google.com Manufacturing processes that yield intermediates with less than 0.1% of isomers would significantly reduce the potential for downstream impurity formation. google.com

Optimized Reaction Conditions: The conditions of the cyclization and subsequent steps play a significant role in impurity profiles. derpharmachemica.com Future research should systematically explore the impact of parameters such as pH, temperature, solvent, and reaction time to define a robust process window that minimizes the formation of 3-(2,3-Dichlorobenzamido) Lamotrigine. Studies have shown that controlling the pH during cyclization can significantly affect the generation of other impurities, suggesting this could be a valuable strategy for the target impurity as well. derpharmachemica.com

Stoichiometric Control: The synthesis of this specific impurity has been achieved for characterization purposes by reacting lamotrigine with one equivalent of 2,3-dichlorobenzoyl chloride. researchgate.net This highlights the importance of precise stoichiometric control in the main synthesis process to prevent the acylation of lamotrigine's amino groups. Advanced process analytical technology (PAT) could be employed for real-time monitoring and control of reactant concentrations.

Implementation of Novel Analytical Technologies for Enhanced Impurity Detection

The adage "you can't control what you can't measure" is particularly relevant for pharmaceutical impurities. While High-Performance Liquid Chromatography (HPLC) is a well-established and reliable technique for quantifying lamotrigine and its related compounds, future research should focus on implementing more advanced and sensitive analytical technologies. tandfonline.comtandfonline.com

Table 1: Comparison of Analytical Technologies for Impurity Detection

| Technology | Principle | Advantages | Limitations | Relevant Findings |

| HPLC | Separation based on polarity, coupled with UV or other detectors. | Robust, reliable, widely used in quality control. tandfonline.com | May have lower sensitivity compared to mass spectrometry-based methods. | Routinely used to detect impurities in lamotrigine bulk drug samples at levels of 0.05-0.15%. researchgate.net |

| LC-MS/MS | Combines the separation power of LC with the high sensitivity and specificity of tandem mass spectrometry. | High sensitivity (LLOQ in the µg/mL range), structural elucidation capabilities. nih.gov | Higher cost and complexity. | Successfully used to identify and characterize unknown impurities and for quantification in biological matrices. researchgate.netnih.gov |

| UPLC-DAD | Uses smaller particle size columns for faster, higher-resolution separations than HPLC, with diode array detection for spectral information. | Faster run times, improved resolution, and sensitivity (LOD of 0.02 µg/mL). nih.gov | Still may not match the sensitivity of MS for trace analysis. | Developed for efficient detection of lamotrigine in acidic solution. nih.gov |

| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in a capillary. | High efficiency, low sample and reagent consumption. | Can have reproducibility challenges. | Has been used for the measurement of lamotrigine concentrations. mdpi.com |

| Adsorptive Stripping Voltammetry | Electrochemical method based on pre-concentration of the analyte on the electrode surface followed by a voltage sweep. | Very low detection limits (e.g., 5.0 × 10⁻⁶ M), inexpensive instrumentation. mdpi.com | Limited to electroactive compounds; matrix effects can be significant. | Successfully applied for the determination of lamotrigine in pharmaceutical preparations. mdpi.com |

Future efforts should aim to develop and validate these more advanced methods, like LC-MS/MS and UPLC, for routine quality control. nih.govnih.gov This would enable the detection and quantification of impurities at even lower levels, ensuring greater product safety and aligning with the stringent requirements of regulatory bodies like the International Conference on Harmonisation (ICH). researchgate.net

Deeper Mechanistic Insights into Impurity Formation at the Molecular Level

The formation of this compound occurs via the acylation of the primary amino group at the 3-position of the triazine ring of lamotrigine. researchgate.net The acylating agent is 2,3-dichlorobenzoyl chloride or a related reactive species, such as 2,3-dichlorobenzoic acid anhydride, which can be present as a contaminant in the synthetic intermediates. researchgate.net

The reaction is a nucleophilic acyl substitution. The nitrogen atom of the amino group on lamotrigine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,3-dichlorobenzoyl group. This process is typically facilitated by a base, such as triethylamine (B128534), which deprotonates the amino group, increasing its nucleophilicity, or neutralizes the HCl byproduct. researchgate.net

Future research could employ computational modeling and kinetic studies to gain a more profound understanding of this reaction. Key research questions include:

What are the precise activation energies for the acylation at the 3-amino versus the 5-amino position of lamotrigine, and how do reaction conditions influence this selectivity?

Can computational models predict the formation of this and other impurities based on the quality of starting materials and reaction parameters?

What is the reaction rate of impurity formation relative to the main synthetic reaction, and how can this be manipulated to favor the desired product?

Answering these questions will enable a more proactive, science-based approach to process design and optimization, moving from empirical observation to predictive control.

Broader Implications for Pharmaceutical Manufacturing and Drug Quality Assurance

The challenge of controlling impurities like this compound has significant ramifications for the pharmaceutical industry.

Pharmaceutical Manufacturing: The potential for impurity formation necessitates rigorous control over the entire manufacturing process, from sourcing raw materials to final product purification. The presence of such impurities can lead to lower process yields, require additional and often costly purification steps, and increase batch cycle times. derpharmachemica.com The development of cleaner synthetic routes and the implementation of Good Manufacturing Practices (GMP) are essential to produce lamotrigine of a consistently high, pharmaceutically acceptable quality. google.comcbg-meb.nl

Drug Quality Assurance: Quality assurance (QA) plays a vital role in ensuring that the final drug product is safe and effective. This involves robust analytical testing to detect, identify, and quantify any impurities. nih.gov Regulatory guidelines mandate strict limits on impurities, and their presence above these thresholds can prevent a batch from being released. researchgate.net The potential for batch-to-batch variability, especially between different manufacturers of generic drugs, underscores the importance of continuous monitoring and quality control to prevent patient exposure to potentially harmful levels of impurities or altered concentrations of the active ingredient. nih.govresearchgate.net A robust pharmacovigilance system is also crucial for monitoring the long-term safety profile of the drug once it is on the market. cbg-meb.nl

Q & A

Q. How can the structural identity of 3-(2,3-Dichlorobenzamido) Lamotrigine be confirmed experimentally?

- Methodological Answer : Use spectroscopic techniques such as nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm the molecular structure. Cross-reference the IUPAC name, 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine, with spectral data . For synthesis intermediates (e.g., 2,3-dichlorobenzoylcyanamide), verify purity via melting point analysis and infrared (IR) spectroscopy .

Q. What are the critical steps in synthesizing this compound?

- Methodological Answer : The synthesis involves two stages: (i) Condensation of 2,3-dichlorobenzoyl chloride with aminoguanidine in a hydrous perchloric acid and organic solvent (e.g., dichloromethane) at 35–90°C to form the intermediate 2,3-dichlorobenzoylcyanamide . (ii) Cyclization of the intermediate using lower alcohols (e.g., methanol or ethanol) under controlled heating, optionally with a base catalyst, to yield the final triazine derivative . Monitor reaction progress via thin-layer chromatography (TLC) and isolate via neutralization with alkaline solutions.

Q. Which analytical methods are recommended for assessing the purity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard, using reference standards such as Lamotrigine Related Compound B (2,3-dichlorobenzoic acid) and Related Compound D (N-[5-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-3-yl]-2,3-dichlorobenzamide) for impurity quantification . For rapid screening, employ differential scanning calorimetry (DSC) to detect polymorphic forms .

Advanced Research Questions

Q. How can factorial design optimize the synthesis conditions for this compound?

- Methodological Answer : Implement a factorial design to test variables such as reaction temperature (35–90°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst concentration. Use response surface methodology (RSM) to model interactions between factors and maximize yield while minimizing byproducts . For example, suggests that higher temperatures (>70°C) accelerate cyclization but may increase degradation, requiring a balance between efficiency and stability .

Q. What strategies are effective for profiling impurities in synthesized batches?

- Methodological Answer : Employ LC-MS/MS to identify trace impurities (e.g., nitrosamine derivatives or unreacted intermediates). Compare retention times and fragmentation patterns against pharmacopeial standards like Lamotrigine Related Compound C (3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5(4H)-one) . Quantify impurities using a calibration curve with ≤0.1% detection limits, as per ICH Q3A guidelines .

Q. How can computational modeling predict the pharmacokinetic properties of this compound?

- Methodological Answer : Use molecular docking simulations to assess binding affinity to target receptors (e.g., sodium channels). Software like AutoDock Vina or Schrödinger Suite can model interactions, while quantitative structure-activity relationship (QSAR) models predict bioavailability and metabolic stability . Validate predictions with in vitro assays, such as Caco-2 cell permeability studies.

Q. How should researchers resolve contradictions in pharmacological data across studies?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., dosing regimens or animal models). For instance, discrepancies in anticonvulsant efficacy may arise from differences in seizure induction methods (e.g., pentylenetetrazole vs. maximal electroshock). Replicate experiments under standardized conditions and apply statistical tools (e.g., ANOVA with post-hoc tests) to isolate significant factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.